molecular formula C9H11BrO B1300953 1-(2-Bromoethoxy)-3-methylbenzene CAS No. 6512-13-6

1-(2-Bromoethoxy)-3-methylbenzene

Cat. No.: B1300953
CAS No.: 6512-13-6
M. Wt: 215.09 g/mol
InChI Key: QWTWDWKIMDVQDF-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where a bromine atom is attached to an ethoxy group, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-methylbenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 3-methylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methylphenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: 1-(2-Azidoethoxy)-3-methylbenzene or 1-(2-Mercaptoethoxy)-3-methylbenzene.

    Oxidation: 3-Methylbenzaldehyde or 3-Methylbenzoic acid.

    Reduction: 3-Methylphenol.

Scientific Research Applications

1-(2-Bromoethoxy)-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Medicinal Chemistry: The compound is a precursor in the development of potential therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-methylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-methylbenzene: Similar structure but with the methyl group in a different position.

    1-(2-Bromoethoxy)-4-methylbenzene: Another positional isomer with the methyl group in the para position.

    1-(2-Bromoethoxy)benzene: Lacks the methyl group, providing a simpler structure for comparison.

Uniqueness: 1-(2-Bromoethoxy)-3-methylbenzene is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its isomers.

Properties

IUPAC Name

1-(2-bromoethoxy)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTWDWKIMDVQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215433
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-13-6
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(2-bromoethoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-3-methylbenzene
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